molecular formula C20H23N3O3 B6943988 N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide

Cat. No.: B6943988
M. Wt: 353.4 g/mol
InChI Key: RZEOXANOMTWACY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a furan ring, and a dimethylaminoethyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-21(2)11-12-23(14-16-6-5-13-26-16)20(25)15-22-10-9-19(24)17-7-3-4-8-18(17)22/h3-10,13H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEOXANOMTWACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CO1)C(=O)CN2C=CC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate compound with 2-dimethylaminoethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using hydrogenation.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for biochemical assays and drug discovery.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new drugs.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the furan ring and dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-N-(pyridin-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

    N-[2-(dimethylamino)ethyl]-N-(thiophen-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)-2-(4-oxoquinolin-1-yl)acetamide is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to pyridine or thiophene analogs. This uniqueness can lead to different reactivity and biological activity, making it a valuable compound for research and development.

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